molecular formula C20H16 B135443 1,6-dimethylchrysene CAS No. 117022-39-6

1,6-dimethylchrysene

Cat. No.: B135443
CAS No.: 117022-39-6
M. Wt: 256.3 g/mol
InChI Key: AZEOIWPUGZKNOI-UHFFFAOYSA-N
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Description

1,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 6 positions. This compound is a derivative of chrysene, which is a naturally occurring PAH found in coal tar and other fossil fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, where it is present in small quantities. The coal tar is subjected to fractional distillation, and the fraction containing chrysene derivatives is further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1,6-dimethylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-dimethylchrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dimethylchrysene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .

Comparison with Similar Compounds

Uniqueness: 1,6-dimethylchrysene is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 6 positions can influence its interaction with enzymes and other cellular components, making it distinct from other chrysene derivatives .

Properties

IUPAC Name

1,6-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOIWPUGZKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151684
Record name Chrysene, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117022-39-6
Record name Chrysene, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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